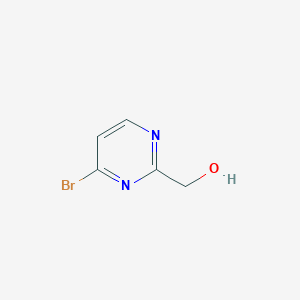
(4-Bromopyrimidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Bromopyrimidin-2-yl)methanol” is a chemical compound with the formula C6H6BrNO. It has a molecular weight of 188.024 . The compound appears as a white to pale reddish-yellow to orange to brown solid or liquid .
Molecular Structure Analysis
The molecular structure of “(4-Bromopyrimidin-2-yl)methanol” can be represented by the SMILES notation: OCc1cc(Br)ccn1 . The InChIKey for this compound is MHVUUSQGWMQSMH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(4-Bromopyrimidin-2-yl)methanol” is a white to pale reddish-yellow to orange to brown solid or liquid . It should be stored in a dark place, sealed in dry, at room temperature .Aplicaciones Científicas De Investigación
Supramolecular Architectures and Hydrogen Bond Interactions
Research has shown that compounds similar to (4-Bromopyrimidin-2-yl)methanol, such as 2,2'-bipyrimidine, interact with substituted anilic acids to form supramolecular compounds with grid and layer architectures. These structures are influenced by hydrogen bonds and halogen-halogen interactions, demonstrating the compound's potential in creating complex chemical networks and its role in supramolecular chemistry (Zaman, Udachin, & Ripmeester, 2004).
Rearrangement Reactions and Synthesis of N-heterocyclic Compounds
(4-Bromopyrimidin-2-yl)methanol could be involved in rearrangement reactions similar to those observed with tricyclic 3-(2-bromoethyl)pyrimidin-4(3H)-ones. These reactions with primary alkyl amines yield substituted derivatives, highlighting the potential of bromopyrimidine derivatives in synthesizing complex N-heterocyclic compounds through Dimroth-type rearrangement reactions (Okuda, Ohtomo, Tanaka, Hirota, & Sasaki, 2009).
Schiff Base Compound Synthesis
Research involving the synthesis of Schiff base compounds using bromo- and chloro-substituted salicylaldehydes and amines in methanol suggests potential pathways for utilizing (4-Bromopyrimidin-2-yl)methanol in synthesizing new compounds with potential biological activities. The structural and crystallographic analysis of these compounds can provide insights into their chemical behavior and applications (Wang, Nong, Sht, & Qi, 2008).
Catalytic and Sensing Applications
Studies involving methanol and its derivatives in catalytic and sensing applications, such as the oxidation of methane to methanol and the detection of methanol in environmental samples, indicate the broader relevance of (4-Bromopyrimidin-2-yl)methanol in catalysis and environmental monitoring. These applications underscore the importance of methanol and its derivatives in addressing contemporary challenges in chemistry and environmental science (Bar-Nahum, Khenkin, & Neumann, 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Relevant Papers One relevant paper I found discusses the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives and their anti-fibrosis activity . The paper reports that pyrimidine derivatives are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds .
Propiedades
IUPAC Name |
(4-bromopyrimidin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-4-1-2-7-5(3-9)8-4/h1-2,9H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZXMXILUUQZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromopyrimidin-2-yl)methanol | |
CAS RN |
1378694-41-7 |
Source


|
| Record name | (4-bromopyrimidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2740358.png)





![6-[2-(2,5-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2740368.png)
![Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate](/img/structure/B2740369.png)
![2-{[(4-methanesulfonylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2740372.png)


![N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2740375.png)